2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles at the bromine positions.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Quinones and other oxidized phenyl derivatives.
Scientific Research Applications
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrile group may also play a role in modulating the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-(decyloxy)phenol
- 2,5-Dibromo-4-(trifluoromethoxy)phenol
- 2,5-Dibromo-4-(methoxy)phenylacetonitrile
Uniqueness
2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic applications. Additionally, the combination of these functional groups can lead to unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-4-8(15-9(12)13)7(11)3-5(6)1-2-14/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZDMQPVFEXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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